3-Cyclopentyl-2-formamidopropanoic acid
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Overview
Description
3-Cyclopentyl-2-formamidopropanoic acid is an organic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by a cyclopentyl ring attached to a propanoic acid backbone, with a formamide group at the second carbon position. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-2-formamidopropanoic acid can be achieved through several methods. Another method includes the carbonylation of cyclopentyl alcohol with nickel carbonyl or formic acid . These reactions typically require controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring high purity and consistency for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-2-formamidopropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often require specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
3-Cyclopentyl-2-formamidopropanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-2-formamidopropanoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects through binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Cyclopentyl-2-formamidopropanoic acid include:
Cyclopentylpropanoic acid: An aliphatic carboxylic acid with a similar cyclopentyl ring structure.
Cyclopentylformamide: A compound with a cyclopentyl ring and a formamide group, but lacking the propanoic acid backbone.
Uniqueness
This compound is unique due to its combination of a cyclopentyl ring, formamide group, and propanoic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research and industrial applications.
Biological Activity
3-Cyclopentyl-2-formamidopropanoic acid (C9H15NO3) is an organic compound that has garnered attention for its potential biological activities and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C9H15NO3 |
Molecular Weight | 185.22 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI Key | FUHFNRBUVRYSPL-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(C1)CC(C(=O)O)NC=O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests that it may modulate enzyme activity and receptor interactions, which can lead to various biological responses. The compound's formamide group allows it to form hydrogen bonds with active sites on enzymes, potentially influencing their catalytic efficiency and specificity .
Anticancer Potential
Recent studies have indicated that this compound may have anticancer properties. For instance, it has been investigated in the context of inhibiting the proliferation of cancer cells by targeting metabolic pathways critical for tumor growth. One study highlighted its potential in modulating the activity of methylenetetrahydrofolate dehydrogenase (MTHFD2), an enzyme often upregulated in various cancers . The inhibition of MTHFD2 has been associated with reduced tumor growth in preclinical models.
Enzyme Interaction
The compound's ability to interact with enzymes makes it a candidate for further exploration in metabolic studies. It is believed to influence pathways related to one-carbon metabolism, which is crucial for nucleotide synthesis and cellular proliferation .
Case Studies and Research Findings
- Inhibition of MTHFD2 : A study demonstrated that silencing MTHFD2 in breast cancer cell lines led to a significant reduction in cell proliferation, suggesting that compounds like this compound could be developed as therapeutic agents targeting this pathway .
- Metabolic Pathway Modulation : Research indicated that compounds affecting one-carbon metabolism could provide new avenues for cancer treatment, particularly for patients resistant to standard therapies .
- Comparative Studies : Comparative analyses with similar compounds revealed that the unique structure of this compound contributes to its distinct biological activity profile, making it a valuable subject for further pharmacological research .
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-cyclopentyl-2-formamidopropanoic acid |
InChI |
InChI=1S/C9H15NO3/c11-6-10-8(9(12)13)5-7-3-1-2-4-7/h6-8H,1-5H2,(H,10,11)(H,12,13) |
InChI Key |
FUHFNRBUVRYSPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NC=O |
Origin of Product |
United States |
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